molecular formula C9H8F2O2 B6212659 4-ethyl-2,5-difluorobenzoic acid CAS No. 2091530-14-0

4-ethyl-2,5-difluorobenzoic acid

Cat. No.: B6212659
CAS No.: 2091530-14-0
M. Wt: 186.2
InChI Key:
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Description

4-ethyl-2,5-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with ethyl and two fluorine atoms at the 4th and 2nd, 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents can significantly impact the overall process, making it essential to select the most suitable materials for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethyl group to a carboxylic acid group, resulting in the formation of 2,5-difluorobenzoic acid.

    Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 2,5-difluorobenzoic acid

    Reduction: 4-ethyl-2,5-difluorobenzyl alcohol or 4-ethyl-2,5-difluorobenzaldehyde

    Substitution: Various substituted benzoic acids depending on the nucleophile used

Scientific Research Applications

4-ethyl-2,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2,5-difluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-difluorobenzoic acid
  • 4-ethylbenzoic acid
  • 2,4-difluorobenzoic acid
  • 4-bromo-2,5-difluorobenzoic acid

Uniqueness

4-ethyl-2,5-difluorobenzoic acid is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

2091530-14-0

Molecular Formula

C9H8F2O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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